2,6-Dichloro-3-methylpyridine
Overview
Description
2,6-Dichloro-3-methylpyridine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The compound is further defined by the presence of two chlorine atoms and one methyl group attached to the ring, specifically at the 2, 6, and 3 positions, respectively. While the provided papers do not directly discuss 2,6-Dichloro-3-methylpyridine, they do provide insights into the behavior of structurally related compounds, which can be used to infer certain properties and reactivities of 2,6-Dichloro-3-methylpyridine.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions including substitution, nitration, and chlorination processes. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through a series of reactions including substitution and nitration, achieving an overall yield of 60.6% . This suggests that similar methodologies could potentially be applied to synthesize 2,6-Dichloro-3-methylpyridine, although the specific details and yields would depend on the reactivity of the methyl group and the influence of the chlorine substituents.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the solid-state structure of pyridine derivatives. For example, the structure of an adduct of 3-methylpyridine was determined, revealing a short N···H···O hydrogen bridge, indicating strong intermolecular interactions . Similarly, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed, showing two independent molecules in the asymmetric unit . These studies highlight the importance of intermolecular interactions in the solid-state structures of pyridine derivatives, which would also be relevant for 2,6-Dichloro-3-methylpyridine.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including dehalogenation and the formation of azabenzofuran derivatives . The presence of electron-withdrawing groups such as chlorine can influence the reactivity of the pyridine ring, potentially making it more susceptible to nucleophilic substitution reactions. The specific reactivity patterns of 2,6-Dichloro-3-methylpyridine would need to be studied in detail to understand its unique chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For instance, vibrational spectroscopy and quantum chemical calculations can provide insights into the conformation and electronic structure of these compounds . The presence of substituents such as chlorine and methyl groups can affect the electronic distribution within the molecule, as seen in the comparative study of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine . Additionally, the study of 2-chloro-4-nitropyridine and related compounds using experimental and theoretical approaches can reveal information about molecular electrostatic potentials, NMR chemical shifts, and reactivity . These analyses are crucial for understanding the physical and chemical properties of 2,6-Dichloro-3-methylpyridine.
Scientific Research Applications
“2,6-Dichloro-3-methylpyridine” is an important raw material and intermediate used in various fields . Here are some of the fields where it’s commonly used:
- Organic Synthesis : This compound serves as a key intermediate in the synthesis of various organic compounds .
- Pharmaceuticals : It’s used in the production of several pharmaceutical compounds .
- Agrochemicals : “2,6-Dichloro-3-methylpyridine” is also used in the synthesis of agrochemicals .
- Dyestuff Fields : This compound is used in the production of dyes .
One specific application of a derivative of “2,6-Dichloro-3-methylpyridine” is in the protection of crops from pests . The derivative, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), is used as a chemical intermediate for the synthesis of several crop-protection products . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
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Chemical Research : This compound is often used in chemical research due to its unique properties. It can act as a building block in the synthesis of more complex molecules .
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Material Science : In material science, “2,6-Dichloro-3-methylpyridine” can be used in the development of new materials with desired properties .
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Pesticides : This compound is used in the synthesis of various pesticides. The unique properties of “2,6-Dichloro-3-methylpyridine” make it an effective ingredient in these products .
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Veterinary Medicine : “2,6-Dichloro-3-methylpyridine” can be used in the production of certain veterinary medicines. These medicines help in treating various diseases in animals .
Safety And Hazards
properties
IUPAC Name |
2,6-dichloro-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIKCOPEHZTQJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355732 | |
Record name | 2,6-dichloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-methylpyridine | |
CAS RN |
58584-94-4 | |
Record name | 2,6-dichloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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